

Preliminary Efficacy of Seralutinib: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Guide to the Preclinical and Phase 2 Clinical Data of a Novel Inhaled Kinase Inhibitor for Pulmonary Arterial Hypertension

Introduction

Seralutinib (formerly GB002) is an investigational, inhaled small-molecule inhibitor of the platelet-derived growth factor receptor (PDGFR), colony-stimulating factor 1 receptor (CSF1R), and c-KIT.^[1] This technical guide provides a comprehensive overview of the preliminary efficacy data for seralutinib, with a focus on the preclinical findings and the results from the Phase 2 TORREY clinical trial. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of seralutinib in the context of pulmonary arterial hypertension (PAH).

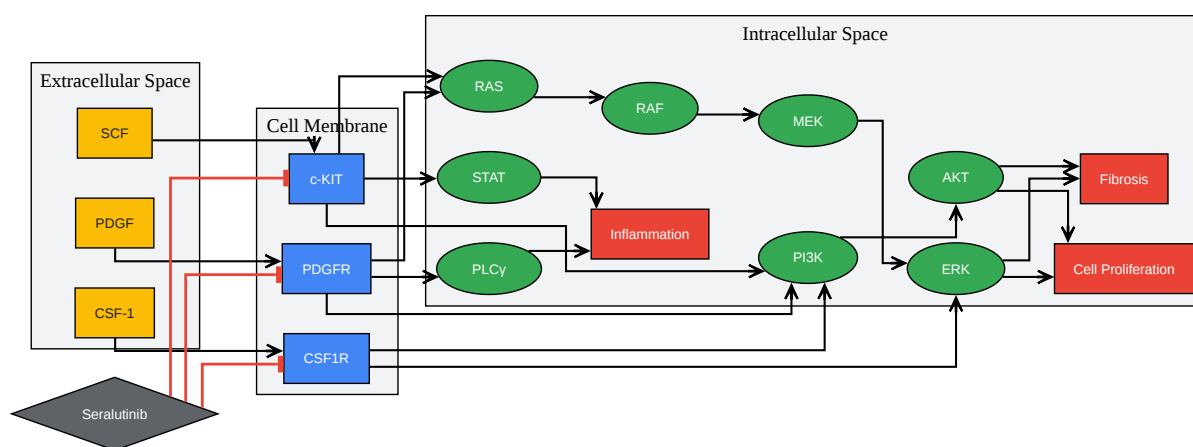
Pulmonary arterial hypertension is a progressive disorder characterized by the remodeling of pulmonary arterioles, leading to increased pulmonary vascular resistance (PVR) and, ultimately, right heart failure.^[2] Seralutinib is designed to be delivered directly to the lungs via a dry powder inhaler, maximizing its therapeutic effect on the diseased pulmonary vasculature while minimizing systemic exposure and associated side effects.^[1]

Mechanism of Action: Targeting Key Signaling Pathways in PAH

Seralutinib's therapeutic rationale is based on its potent inhibition of key tyrosine kinases implicated in the pathology of PAH.[3] The activation of PDGFR, CSF1R, and c-KIT on various cell types, including pulmonary artery smooth muscle cells (PASMCs), endothelial cells, and inflammatory cells, is known to drive the proliferation, inflammation, and fibrosis that characterize vascular remodeling in PAH.[4]

By inhibiting these receptors, seralutinib aims to reverse this pathological remodeling.[1] Preclinical studies have shown that seralutinib can increase the expression of bone morphogenetic protein receptor type 2 (BMPR2), a key protein in maintaining pulmonary vascular homeostasis whose function is often impaired in PAH.[5][6]

Below is a diagram illustrating the signaling pathways targeted by seralutinib.



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Figure 1: Seralutinib's inhibitory action on PDGFR, CSF1R, and c-KIT signaling pathways.

Quantitative Efficacy Data

The following tables summarize the key quantitative efficacy data from preclinical studies and the Phase 2 TORREY clinical trial.

Table 1: Preclinical Efficacy of Seralutinib in Animal Models of PAH[5][7]

Parameter	Animal Model	Treatment Group	Result	p-value
Pulmonary Artery Systolic Pressure (PASP)	SU5416/Hypoxia Rat	Seralutinib	43% reduction vs. vehicle	<0.0001
Right Ventricular Systolic Pressure (RVSP)	SU5416/Hypoxia Rat	Seralutinib	Significant reduction vs. vehicle	<0.05
NT-proBNP	SU5416/Hypoxia Rat	Seralutinib	55% reduction vs. vehicle	<0.05
Pulmonary Artery Muscularization	SU5416/Hypoxia Rat	Seralutinib	Significant reduction vs. vehicle	<0.05
BMPR2 Protein Expression	SU5416/Hypoxia Rat	Seralutinib	Restored to normal levels	Not Reported

Table 2: Efficacy Results from the Phase 2 TORREY Clinical Trial (24 Weeks)[2][8][9]

Endpoint	Placebo (n=42)	Seralutinib (n=44)	Placebo- Corrected Difference	95% CI	p-value
Change in PVR (dyne·s/cm ⁵)	+21.2	-74.9	-96.1	-183.5 to -8.8	0.03
Change in 6MWD (meters)	-	-	+6.5	Not Reported	Not Significant
Change in NT-proBNP (ng/L)	-	-	-408.3	Not Reported	0.0012

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical and clinical evaluation of seralutinib.

Preclinical Animal Models of PAH

Two primary rat models were used to establish the preclinical efficacy of seralutinib: the SU5416/Hypoxia (SU5416/H) model and the monocrotaline/pneumonectomy (MCTPN) model. [7] These models are well-established for their ability to replicate key features of human PAH, including the development of proliferative lesions in the pulmonary arterioles.[7]

- SU5416/Hypoxia (SU5416/H) Model:
 - Animals receive a single subcutaneous injection of the VEGF receptor antagonist SU5416.
 - This is followed by exposure to chronic hypoxia (e.g., 10% O₂) for a period of several weeks.
 - The combination induces endothelial cell apoptosis and subsequent proliferation of apoptosis-resistant endothelial cells and PASMCs, leading to severe PAH.

- Monocrotaline/Pneumonectomy (MCTPN) Model:
 - Animals undergo a left pneumonectomy (surgical removal of the left lung).
 - After a recovery period, a single subcutaneous injection of monocrotaline is administered.
 - This combination of increased blood flow to the remaining lung and endothelial injury from monocrotaline results in the development of PAH.

Measurement of Pulmonary Vascular Resistance (PVR)

In both preclinical and clinical studies, PVR is a primary endpoint.

- Preclinical (Invasive):
 - Animals are anesthetized, and a catheter is inserted into the right ventricle and pulmonary artery.
 - Simultaneous measurements of mean pulmonary artery pressure (mPAP) and cardiac output (CO) are taken.
 - PVR is calculated using the formula: $PVR = (mPAP - PCWP) / CO$, where PCWP is the pulmonary capillary wedge pressure.
- Clinical (Invasive - Right Heart Catheterization):
 - A catheter is inserted through a vein and guided to the right side of the heart and into the pulmonary artery.[8]
 - Pressures in the right atrium, right ventricle, and pulmonary artery, as well as PCWP, are measured.[8]
 - Cardiac output is typically measured by thermodilution.[9]
 - PVR is calculated using the same formula as in preclinical studies.[9]

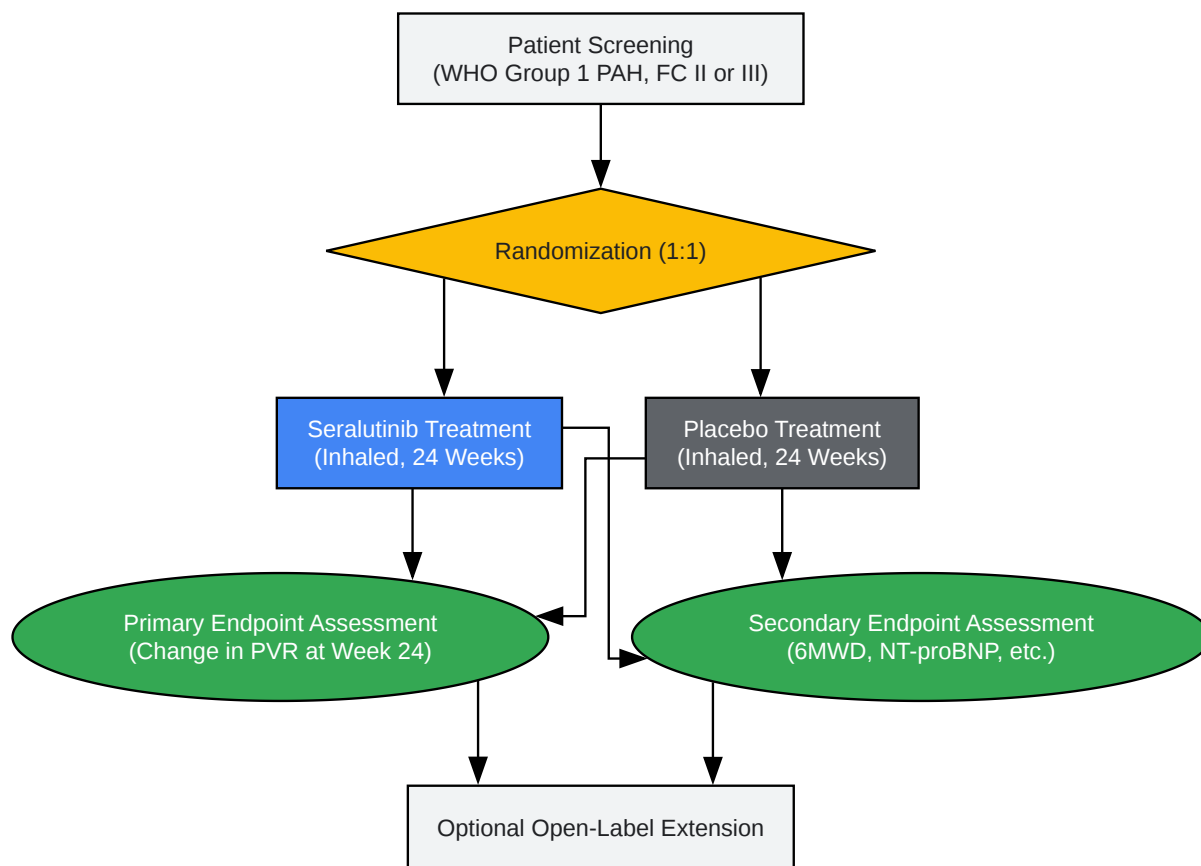
Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay

In vitro assays using human PSMCs are crucial for determining the direct anti-proliferative effects of seralutinib.

- **Cell Culture:** Human PSMCs are cultured in a specialized smooth muscle cell growth medium.
- **Serum Starvation:** To synchronize the cells in the G0/G1 phase of the cell cycle, they are cultured in a low-serum medium for 24-48 hours.
- **Mitogen Stimulation:** Cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence or absence of varying concentrations of seralutinib. [\[10\]](#)
- **Proliferation Assessment:** Cell proliferation can be quantified using several methods:
 - **[³H]Thymidine Incorporation Assay:** Measures the incorporation of radiolabeled thymidine into newly synthesized DNA. [\[11\]](#)
 - **Cell Counting Kit-8 (CCK-8) Assay:** A colorimetric assay that measures cell viability based on mitochondrial dehydrogenase activity. [\[12\]](#)

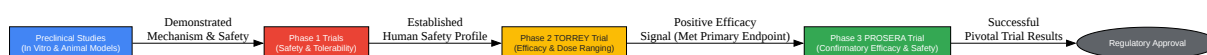
Experimental and Logical Flow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of the TORREY clinical trial and the logical relationship of seralutinib's development from preclinical to clinical phases.



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Figure 2: Workflow of the Phase 2 TORREY Clinical Trial.



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Figure 3: Logical progression of seralutinib's clinical development.

Conclusion

The preliminary data on seralutinib demonstrate a promising therapeutic approach for the treatment of pulmonary arterial hypertension. Its targeted mechanism of action, directly

addressing the underlying pathological processes of vascular remodeling, and the positive results from the Phase 2 TORREY trial, particularly the significant reduction in PVR, provide a strong rationale for its continued development.[13] The ongoing Phase 3 PROSERA study will be crucial in further establishing the efficacy and safety profile of this novel inhaled therapy.[14] For researchers and clinicians, seralutinib represents a potential advancement in the management of PAH, moving beyond symptomatic relief to potentially modify the course of the disease.

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- To cite this document: BenchChem. [Preliminary Efficacy of Seralutinib: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380711#preliminary-studies-on-sersa-efficacy]

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